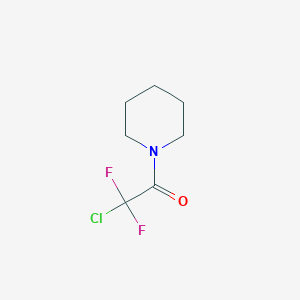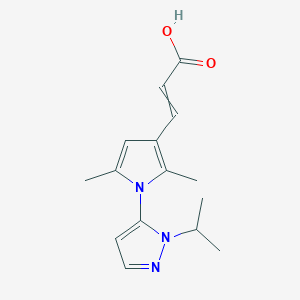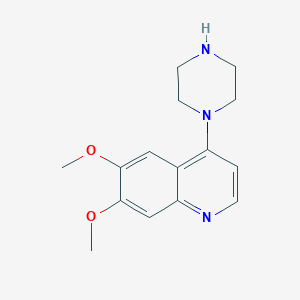![molecular formula C9H21N3O2S B14113278 N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide](/img/structure/B14113278.png)
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide typically involves the reaction of piperidine derivatives with appropriate sulfonamide reagents. One common method involves the use of carboxylic acid intermediates, which are reacted with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form the desired product . The reaction mixture is then quenched with aqueous NaHCO₃ and extracted with EtOAc (ethyl acetate). The organic layer is washed, dried, and concentrated to yield the crude product, which is purified by reverse-phase HPLC .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets, such as NMDA receptors. The compound binds to the NR2B subunit of the NMDA receptor, modulating its activity and influencing various physiological and pharmacological processes . This interaction is crucial for its potential therapeutic effects in neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{2-[4-(4-iodobenzyl)piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide: Similar structure with an iodinated benzyl group.
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}acetamide: Similar structure with an acetamide group.
Uniqueness
N-{2-[4-(aminomethyl)piperidin-1-yl]ethyl}methanesulfonamide is unique due to its specific interaction with the NR2B subunit of the NMDA receptor, which distinguishes it from other piperidine derivatives. This unique interaction makes it a valuable compound for research in neurological disorders .
Propriétés
Formule moléculaire |
C9H21N3O2S |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
N-[2-[4-(aminomethyl)piperidin-1-yl]ethyl]methanesulfonamide |
InChI |
InChI=1S/C9H21N3O2S/c1-15(13,14)11-4-7-12-5-2-9(8-10)3-6-12/h9,11H,2-8,10H2,1H3 |
Clé InChI |
WOWBWHAEKZIKSE-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NCCN1CCC(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{Bis[3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14113195.png)


![ethyl 4-[4-methyl-1,3-dioxo-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B14113202.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14113205.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14113211.png)
![1-(3-Isopropoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14113219.png)




![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B14113269.png)

![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14113290.png)
